molecular formula C20H17F2N3O3 B2465235 N'-(2,4-difluorophenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide CAS No. 898464-45-4

N'-(2,4-difluorophenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide

Cat. No.: B2465235
CAS No.: 898464-45-4
M. Wt: 385.371
InChI Key: RPHJERPTBJIAKN-UHFFFAOYSA-N
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Description

N’-(2,4-difluorophenyl)-N-{2-oxo-1-azatricyclo[7310^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide is a complex organic compound characterized by its unique tricyclic structure and the presence of difluorophenyl and ethanediamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,4-difluorophenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide typically involves multiple steps, starting with the preparation of the tricyclic core structure. One common approach is the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline, followed by cyclization and further functionalization to introduce the ethanediamide group . The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

N’-(2,4-difluorophenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like MnO2, reducing agents like NaBH4, and nucleophiles for substitution reactions. Reaction conditions often involve the use of organic solvents and controlled temperatures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the difluorophenyl ring.

Scientific Research Applications

N’-(2,4-difluorophenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(2,4-difluorophenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide involves its interaction with specific molecular targets and pathways. The difluorophenyl group can engage in hydrogen bonding and π-π interactions, while the tricyclic core provides structural rigidity. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2,4-difluorophenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide stands out due to its combination of a difluorophenyl group and a tricyclic core, providing a unique set of chemical and physical properties that can be exploited in different research fields.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O3/c21-13-4-5-16(15(22)10-13)24-20(28)19(27)23-14-8-11-2-1-7-25-17(26)6-3-12(9-14)18(11)25/h4-5,8-10H,1-3,6-7H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHJERPTBJIAKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NC4=C(C=C(C=C4)F)F)CCC(=O)N3C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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